8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

F1-ATPase Subunit Mapping Photoaffinity Labeling

Reversible nucleotide probes lose binding site information during purification. 8-Azido-ADP enables permanent, covalent labeling via UV photoactivation. • Irreversibly labels α and β subunits of F1-ATPase; complete inactivation at 2:1 stoichiometry. • Residue-specific mapping: modifies β-Tyr-311 vs. β-Tyr-345 for 2-azido-ADP. • Concentration-dependent selectivity distinguishes catalytic (low μM) vs. regulatory (high μM) sites. ≥95% purity, stored at -80°C, shipped on dry ice.

Molecular Formula C10H13N8NaO10P2
Molecular Weight 490.2
CAS No. 102185-14-8
Cat. No. B1141572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
CAS102185-14-8
Molecular FormulaC10H13N8NaO10P2
Molecular Weight490.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azido-ADP: Photoaffinity Probe


8-Azidoadenosine-5'-O-diphosphate sodium salt (8-azido-ADP) is a photoreactive adenosine diphosphate (ADP) analog characterized by the substitution of an azido group (-N₃) at the 8-position of the adenine ring [1]. Upon exposure to ultraviolet (UV) light, typically at 350 nm, the azido group generates a highly reactive nitrene intermediate that forms covalent bonds with proximal amino acid residues in nucleotide-binding proteins, enabling irreversible and specific labeling of enzyme active sites, allosteric regulatory domains, and transport protein catalytic centers [2]. As a clickable ADP derivative, this compound is widely employed in biochemical research for mapping ligand-protein interactions, identifying binding pocket residues, and elucidating mechanisms of nucleotide-dependent conformational changes in ATPases, kinases, and other ADP/ATP-utilizing enzymes [3].

8-Azido-ADP Substitution Limitations


Generic substitution of 8-azido-ADP with unmodified ADP or alternative azido-nucleotide analogs is precluded by fundamental differences in binding site topography, protein interaction profiles, and downstream application compatibility. Unlike unmodified ADP, which binds reversibly and dissociates during subsequent experimental manipulations, 8-azido-ADP undergoes UV-triggered covalent attachment to specific amino acid residues, enabling permanent marking of binding sites for detection, purification, or proteomic identification workflows that cannot be achieved with native nucleotides [1]. Furthermore, the positional specificity of the azido group critically determines labeling outcomes; 2-azido-ADP and 8-azido-ADP exhibit distinct subunit labeling patterns and target different tyrosine residues within the same enzyme family, rendering them non-interchangeable for applications requiring precise spatial mapping of nucleotide-binding pockets [2]. Additionally, 8-azido-ADP provides distinct advantages over 8-azido-ATP for ADP-specific binding site characterization, as it selectively occupies ADP-binding domains without competing for ATP-exclusive sites, thereby offering higher resolution discrimination between nucleotide-specific recognition motifs [3].

8-Azido-ADP Differentiation Evidence


F1-ATPase Subunit Labeling Specificity

In the absence of fluoroaluminate complexes, 8-azido-ADP photolabels both the α and β subunits of beef heart mitochondrial F1-ATPase, whereas 2-azido-ADP exclusively labels the β subunit [1]. This differential subunit accessibility arises from distinct binding orientations of the 8-azido versus 2-azido moieties within the nucleotide-binding pocket, making 8-azido-ADP the preferred reagent for comprehensive mapping of multisubunit ATPase complexes and identification of intersubunit interfaces [1].

F1-ATPase Subunit Mapping Photoaffinity Labeling

F1-ATPase Tyrosine Residue Targeting

Within the β subunit of F1-ATPase, 8-azido-ADP and 2-azido-ADP target distinct tyrosine residues: 8-azido-ADP covalently modifies β-Tyr-311, while 2-azido-ADP labels β-Tyr-345 [1]. This residue-level discrimination arises from the different geometric orientation of the azido group at the 8-position versus the 2-position of the adenine ring, providing orthogonal labeling information for high-resolution mapping of nucleotide-binding pocket architecture [2].

Residue-Specific Mapping ATPase Catalytic Site Photoaffinity Labeling

F1-ATPase Inactivation Stoichiometry

Photolysis of 8-azido-ADP in the presence of isolated beef heart mitochondrial F1-ATPase results in complete inactivation of ATPase activity when two molecules of 8-azido-ADP are covalently bound per molecule of F1 [1]. This defined 2:1 stoichiometry provides a quantitative benchmark for assessing labeling efficiency and serves as a critical quality control parameter for experimental reproducibility [2]. In contrast, unmodified ADP binds reversibly and cannot achieve permanent inactivation at any stoichiometry, precluding its use in applications requiring irreversible enzyme inhibition for downstream functional assays [3].

Enzyme Inactivation Stoichiometry F1-ATPase

Ca²⁺-ATPase Binding Affinity

In the presence of EGTA (calcium-free conditions), the photoreactive ADP analog 8-azido-ADP binds in the dark to the catalytic site of sarcoplasmic reticulum Ca²⁺-ATPase with an apparent dissociation constant (Kd) of 30 μM, as determined by competition with native ADP [1]. This Kd value quantifies the compound's binding affinity and enables precise calculation of reagent concentrations required for saturable labeling in experimental protocols [1]. Photoirradiation under calcium-containing conditions results in irreversible inhibition of ATPase activity with corresponding stoichiometric covalent incorporation, validating its utility as a site-specific probe [1].

Ca²⁺-ATPase Binding Affinity Photoaffinity Labeling

F1-ATPase Binding Site Stoichiometry

Using [2-³H]8-azido-ADP as a photoaffinity label, up to 4 mol of nucleotide can be covalently incorporated per mol of isolated bovine heart mitochondrial F1-ATPase [1]. This stoichiometry identifies four exchangeable nucleotide-binding sites—two catalytic and two non-catalytic—out of the total six sites present on the enzyme [1]. At high photolabel concentrations (300–1000 μM), radioactivity distributes between α and β subunits in an approximately 1:3 ratio, whereas at lower concentrations (20 μM), labeling becomes exclusively restricted to the β subunit, enabling tunable site-specific labeling [1]. In comparison, 8-azido-ATP exhibits the same maximum 4 mol/mol binding capacity, but the distinct binding site occupancy patterns between the two compounds facilitate differential analysis of ATP- versus ADP-specific recognition motifs [2].

Binding Site Enumeration F1-ATPase Stoichiometry

8-Azido-ADP Research Applications


ATPase Nucleotide-Binding Site Mapping

8-Azido-ADP is optimally employed for comprehensive mapping of ATPase nucleotide-binding domains where subunit-specific labeling is required. As demonstrated by its ability to label both α and β subunits of F1-ATPase in the absence of Mg²⁺—a capability that 2-azido-ADP lacks—researchers can utilize this compound to identify intersubunit interfaces and characterize the full complement of ADP-binding sites across multi-subunit enzyme complexes [1]. The Mg²⁺-dependent shift in labeling preference from α+β subunits (Mg²⁺-free) to predominantly α subunits (Mg²⁺-present) further enables dynamic assessment of conformational changes and cation-dependent binding site accessibility [1].

Nucleotide-Binding Pocket Residue Identification

For precise identification of amino acid residues lining ADP-binding pockets, 8-azido-ADP provides orthogonal targeting information relative to 2-azido-ADP. Within the β subunit of F1-ATPase, 8-azido-ADP covalently modifies β-Tyr-311, whereas 2-azido-ADP labels β-Tyr-345 [2]. This residue-specific discrimination enables researchers to triangulate the three-dimensional architecture of nucleotide-binding sites when used in parallel experiments or to select the appropriate probe based on proximity to specific residues of interest. Mass spectrometry-based proteomics workflows benefit from this defined, covalent attachment for unambiguous peptide identification and binding site mapping [3].

Irreversible Enzyme Inactivation for Kinetics

8-Azido-ADP is uniquely suited for studies requiring permanent, covalent inactivation of nucleotide-dependent enzymes. With a defined 2:1 stoichiometry for complete F1-ATPase inactivation [1] and demonstrated irreversible inhibition of sarcoplasmic reticulum Ca²⁺-ATPase upon photoirradiation [4], this compound enables researchers to generate stably inactivated enzyme preparations for downstream functional assays, kinetic analyses, and reconstitution experiments. Unlike native ADP, which dissociates upon dilution or buffer exchange, covalently bound 8-azido-ADP remains attached throughout purification steps, facilitating precise correlation between labeling stoichiometry and residual enzymatic activity [4].

Catalytic vs. Non-Catalytic Site Discrimination

The tunable labeling properties of 8-azido-ADP enable systematic discrimination between catalytic and non-catalytic nucleotide-binding sites. At high concentrations (300–1000 μM), up to 4 mol of 8-azido-ADP incorporate per mol of F1-ATPase, labeling both catalytic and non-catalytic exchangeable sites and distributing across α and β subunits in a 1:3 ratio [5]. At lower concentrations (20 μM), labeling becomes restricted to catalytic sites on the β subunit, with covalent binding of only 1 mol per mol F1 sufficient for complete inactivation due to catalytic site cooperativity [5]. This concentration-dependent site selectivity provides a powerful experimental tool for parsing the distinct functional contributions of catalytic versus regulatory nucleotide-binding domains in complex enzyme systems [5].

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